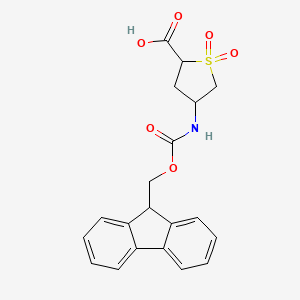

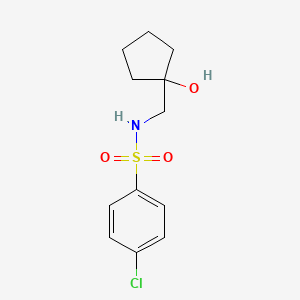

4-氯-N-((1-羟基环戊基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

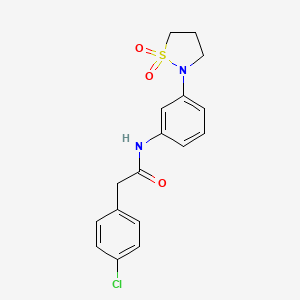

The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is likely a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonyl group and a chloro group. Attached to the sulfonyl group would be a cyclopentylmethyl group with a hydroxyl substitution .科学研究应用

非线性光学材料

用于二次非线性光学的新型无色4-氨基-1-甲基吡啶鎓苯磺酸盐的制备和晶体结构

这项研究重点介绍了一系列离子型4-氨基-1-甲基吡啶鎓苯磺酸盐的合成。这些化合物,包括带有氯取代基的化合物,是通过季铵化反应制备的,并通过X射线衍射分析了它们的晶体结构。它们表现出非中心对称结构,由于其显着的分子一级超极化率,使其成为二次非线性光学应用的潜在候选者(Anwar等人,2000)此处。

抗癌剂

具有潜在抗癌活性,2-(烷基硫基)-4-氯-N-(4,5-二氢-5-氧代-1H-1,2,4-三唑-3-基)-5-甲基苯磺酰胺的新型化合物的合成和分子结构

这项研究重点是合成新型苯磺酰胺衍生物作为潜在的抗癌剂。最有希望的化合物在低微摩尔水平上对各种人类肿瘤细胞系表现出显着的活性,表明其作为有效抗癌药物的潜力(J. Sławiński等,2012) 此处。

抗菌和抗结核剂

杂环N-乙基-N-甲基苯磺酰胺衍生物的合成、抗癌、抗菌、抗结核和分子对接

合成了一系列新的氯磺酰氨基甲酸酯和脲杂环苯磺酰胺衍生物,并评估了它们的生物活性。这些化合物显示出有希望的体外抗肿瘤、抗菌和抗结核作用。分子对接研究表明,其中一些化合物是二氢叶酸还原酶(DHFR)的良好抑制剂,表明了它们的潜在治疗应用(Khaled F. Debbabi 等人,2020)此处。

用于治疗应用的酶抑制

4-(2-取代肼基)苯磺酰胺的合成及其对碳酸酐酶的抑制作用

本研究合成了一系列4-(2-取代肼基)苯磺酰胺,并评估了它们对人碳酸酐酶I和II同工酶的抑制作用。这些发现表明在治疗青光眼、癫痫、肥胖和癌症等疾病中具有潜在的治疗应用(H. Gul等人,2016)此处。

作用机制

Target of Action

The primary target of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .

Mode of Action

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor microenvironment , which is characterized by hypoxia and acidic extracellular pH . By inhibiting CA IX, the compound disrupts the pH regulation, leading to an unfavorable environment for tumor growth .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of CA IX by 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide leads to a decrease in tumor cell survival and proliferation . This results in a reduction in tumor growth .

Action Environment

Environmental factors such as pH and the presence of other metabolites can influence the action of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide. For instance, the acidic tumor microenvironment may enhance the compound’s ability to inhibit CA IX . .

属性

IUPAC Name |

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXWOSWEHQFGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)